molecular formula C17H18N2O6 B3962761 3-(((2-methyl-4-nitrophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione

3-(((2-methyl-4-nitrophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione

Cat. No.: B3962761
M. Wt: 346.3 g/mol
InChI Key: LEODWYTXYBHQNR-UHFFFAOYSA-N
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Description

3-(((2-Methyl-4-nitrophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione is a spirocyclic compound derived from Meldrum’s acid (1,5-dioxaspiro[5.5]undecane-2,4-dione) with a substituted anilino group attached via a methylene bridge. This article compares its structural, synthetic, and functional characteristics with analogous compounds reported in the literature .

Properties

IUPAC Name

3-[(2-methyl-4-nitroanilino)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O6/c1-11-9-12(19(22)23)5-6-14(11)18-10-13-15(20)24-17(25-16(13)21)7-3-2-4-8-17/h5-6,9-10,18H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEODWYTXYBHQNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC=C2C(=O)OC3(CCCCC3)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((2-methyl-4-nitrophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene . This reaction yields 2-(2-nitrophenyl)acrylate, which is then further processed to obtain the desired spirocyclic compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(((2-methyl-4-nitrophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include hydrazine and catalytic hydrogenation conditions.

    Substitution: Reagents such as alkyl halides or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

    Reduction: The major product of the reduction reaction is the corresponding amino derivative.

    Substitution: Depending on the nucleophile used, various substituted derivatives of the spirocyclic compound can be obtained.

Scientific Research Applications

Biological Applications

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that 3-(((2-methyl-4-nitrophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione may interact with specific enzymes or receptors involved in cancer cell proliferation and apoptosis. The nitro group may enhance interactions with biological targets, potentially increasing its efficacy against cancer cells.
  • Antifungal Properties : The compound has also shown promise in inhibiting fungal growth, making it a candidate for antifungal drug development.

Synthesis and Production

The synthesis of this compound typically involves the reaction of appropriate aniline derivatives with spirocyclic ketones under controlled conditions. Common reagents include solvents like ethanol and triethylamine to facilitate the reaction. For large-scale production, continuous flow reactors may be utilized to optimize yield and purity while ensuring safety.

Material Science Applications

In addition to its biological applications, this compound is being explored for use in material science due to its unique structural characteristics that can lead to enhanced stability and reactivity in new materials. Its potential applications include:

  • Development of New Polymers : The spirocyclic structure can be utilized as a building block for synthesizing novel polymers with specific properties.
  • Chemical Sensors : The compound's reactivity may allow it to be used in the development of chemical sensors for detecting specific analytes.

Mechanism of Action

The mechanism of action of 3-(((2-methyl-4-nitrophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. The spirocyclic structure also allows for unique interactions with enzymes and receptors, potentially modulating their activity .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The substituent on the phenylamino group significantly impacts molecular conformation, crystal packing, and physicochemical properties. Key analogues include:

Compound Name Substituent (Position) Electronic Nature Key Structural Features
Target Compound 2-methyl-4-nitro Electron-withdrawing Steric hindrance from methyl group; nitro group enhances π-acidity and hydrogen bonding
3-((4-Chlorophenylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione 4-chloro Electron-withdrawing Strong C–H⋯π and intermolecular hydrogen bonds; 3D network via supramolecular interactions
3-((2-Nitrophenylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione 2-nitro Electron-withdrawing π⋯π stacking interactions alongside hydrogen bonds; monoclinic crystal system
3-((2-Hydroxyphenylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione 2-hydroxy Electron-donating O–H⋯O hydrogen bonds dominate; enhanced fluorescence due to conjugation
3-((3-Trifluoromethylphenylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione 3-CF₃ Electron-withdrawing CF₃ group increases hydrophobicity and thermal stability; unique NLO properties
Key Observations:
  • Electron-withdrawing groups (e.g., nitro, chloro, CF₃) enhance intermolecular interactions (hydrogen bonds, π-stacking) but reduce solubility in polar solvents.
  • Steric effects : The 2-methyl group in the target compound may disrupt π-stacking compared to planar substituents like nitro or chloro .
  • Hydrogen bonding : Hydroxyl or nitro groups facilitate stronger intermolecular networks, influencing crystal density and melting points .

Photophysical and Thermal Properties

Comparative data from UV-Vis, fluorescence, and thermal analyses:

Compound λmax (nm) Fluorescence Emission Thermal Stability (Tdec, °C) Reference
Target Compound Data not reported Data not reported Data not reported
3-((2-Hydroxyphenylamino)methylene) 350 (calc. DFT) Strong blue emission Stable up to 200°C (TG/DSC)
3-(4-(Dimethylamino)benzylidene) 420 Green emission Stable up to 180°C
3-((3-Trifluoromethylphenylamino)methylene) 370 Weak emission Stable up to 220°C
Key Observations:
  • Electron-donating groups (e.g., dimethylamino) red-shift absorption due to extended conjugation .
  • Hydroxyl groups enhance fluorescence quantum yield via intramolecular charge transfer .
  • Thermal stability correlates with substituent electronegativity; CF₃ and nitro groups improve resistance to decomposition .
Key Observations:
  • Chlorobenzothiazole and fluorophenyl derivatives show promise in oncology due to enzyme-targeting capabilities .
  • Trifluoromethyl groups enhance antimicrobial activity via increased membrane permeability .
Key Observations:
  • Trimethoxymethane is a common catalyst for spirocycle formation .
  • XRD confirms the spirocyclic core and substituent orientation in all cases .

Biological Activity

3-(((2-methyl-4-nitrophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione is a spirocyclic compound with significant potential in medicinal chemistry due to its unique structural features. The presence of a nitrophenyl group enhances its biological activity, making it a subject of interest in various pharmacological studies. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound has a complex structure characterized by a spiro linkage connecting a 1,5-dioxaspiro undecane core with an amino-substituted aromatic ring. Its molecular formula is C_17H_18N_2O_4, and it has a molecular weight of approximately 346.12 g/mol.

PropertyValue
Molecular FormulaC₁₇H₁₈N₂O₄
Molecular Weight346.12 g/mol
StructureSpirocyclic

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antibacterial and antifungal properties. The nitro group enhances interactions with biological targets, which may contribute to its efficacy against pathogens.
  • Anticancer Potential : Similar compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in cellular processes related to cancer and fungal growth inhibition.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the distinct biological activities of related compounds:

Compound NameStructural FeaturesBiological Activity
3-(Phenylamino)methylene]-1,5-dioxaspiro[5.5]undecane-2,4-dioneContains a phenyl groupAntitumor activity
3-(Trifluoromethylphenyl)amino)methylene]-1,5-dioxaspiro[5.5]undecane-2,4-dioneFeatures trifluoromethyl substitutionEnhanced insecticidal properties
3-Amino-1,5-dioxaspiro[5.5]undecane derivativesLacks aromatic substitutionGeneral spirocyclic properties

The unique combination of the nitrophenyl group and the spirocyclic structure in this compound sets it apart from others in terms of reactivity and potential biological activity.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Antibacterial Activity : In vitro studies demonstrated that derivatives of similar structures exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria. The most active compounds showed MIC values ranging from 0.004 mg/mL to 0.045 mg/mL against various strains including E. coli and S. aureus.
  • Antifungal Activity : The compound's antifungal activity was also assessed with promising results against fungi such as T. viride and A. fumigatus, suggesting its potential use in treating fungal infections.

Q & A

Q. What are the optimized synthetic routes for preparing this spiro compound, and how do reaction conditions influence yield?

The compound is synthesized via a multi-step process involving cyclohexanone, malonic acid, and a substituted benzaldehyde derivative. A typical method (adapted from similar spiro compounds) involves:

  • Condensation of malonic acid and cyclohexanone in acetic anhydride/H₂SO₄ to form the spiro-dione core.
  • Subsequent Knoevenagel condensation with 2-methyl-4-nitroaniline under reflux in ethanol . Key variables : Temperature (optimized at 303 K), stoichiometry (1:1 molar ratio of spiro-dione to aldehyde), and solvent polarity (ethanol enhances crystallinity). Yields range from 60–75%, with impurities removed via recrystallization.

Q. How are basic structural features confirmed using spectroscopic techniques?

  • IR spectroscopy : Confirms carbonyl groups (C=O stretches at ~1750–1780 cm⁻¹) and imine bonds (C=N stretches at ~1620 cm⁻¹) .
  • UV-Vis : π→π* transitions in the nitroaromatic moiety (λmax ~270–300 nm) correlate with conjugation extent .
  • Elemental analysis : Validates molecular formula (e.g., %C, %N within ±0.3% of theoretical values) .

Advanced Research Questions

Q. What challenges arise in single-crystal X-ray diffraction analysis, and how are they addressed?

Challenges :

  • Crystal quality : Requires slow evaporation from ethanol/acetone mixtures to avoid twinning .
  • Conformational flexibility : The 1,3-dioxane ring adopts a distorted boat conformation, while the cyclohexane ring is chair-shaped, confirmed via Cremer-Pople puckering parameters (Q = 0.55–0.56 Å) . Solutions :
  • Use SHELXL for refinement, leveraging restraints for disordered atoms and high R-factors (e.g., wR ~0.28–0.29) .
  • Validate hydrogen bonding (O–H···O/N) and π-stacking interactions via Hirshfeld surface analysis (e.g., dnorm plots show close contacts <3.0 Å) .

Q. How do computational methods (e.g., DFT) complement experimental data for electronic structure analysis?

  • DFT/B3LYP/6-311G(d,p) : Predicts UV-Vis spectra (error <10 nm vs. experimental) and identifies charge-transfer transitions (e.g., nitro group→spiro core) .
  • Natural Bond Orbital (NBO) analysis : Quantifies hyperconjugation (e.g., n→σ* interactions stabilize the imine bond, E(2) ~15–20 kcal/mol) .
  • Molecular Electrostatic Potential (MEP) : Maps electron-deficient regions (nitro group) for predicting reactivity in electrophilic substitutions .

Q. How can contradictory crystallographic data (e.g., bond lengths, angles) be resolved?

  • Data source comparison : Cross-validate with analogous compounds (e.g., C7=C9 double bond length: 1.328–1.346 Å in halogenated derivatives vs. 1.315 Å in furyl analogs) .
  • Thermal motion analysis : Use anisotropic displacement parameters (ADPs) to identify static disorder (e.g., nitro group rotation) .
  • Multipole refinement : For high-resolution data (<0.8 Å), electron density maps resolve ambiguities in aromatic ring planarity .

Q. What methodologies assess non-linear optical (NLO) properties, and what results are observed?

  • Hyperpolarizability (β) : Calculated via DFT, showing β ~2–3×10⁻³⁰ esu due to nitro group electron-withdrawing effects .
  • Kurtz-Perry powder test : Experimental second-harmonic generation (SHG) efficiency ~0.5–0.8× urea, suggesting moderate NLO activity .
  • Structure-property correlation : Planarity of the nitroaniline moiety enhances intramolecular charge transfer, critical for NLO response .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(((2-methyl-4-nitrophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione
Reactant of Route 2
Reactant of Route 2
3-(((2-methyl-4-nitrophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione

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